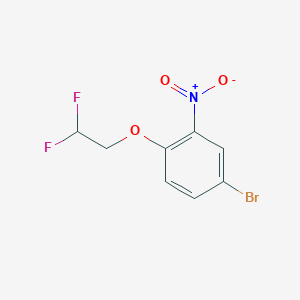
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Etherification: The attachment of the difluoroethoxy group to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to achieve the desired transformations .
Scientific Research Applications
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
5-Bromo-2-(2,2-difluoroethoxy)nitrobenzene can be compared with other similar compounds, such as:
5-Bromo-2-nitroanisole: Similar structure but with a methoxy group instead of a difluoroethoxy group.
2-Bromo-4-nitroanisole: Similar structure but with different positions of the bromine and nitro groups.
5-Bromo-2-(2,2-difluoroethoxy)aniline: Similar structure but with an amino group instead of a nitro group.
Properties
Molecular Formula |
C8H6BrF2NO3 |
|---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
4-bromo-1-(2,2-difluoroethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-1-2-7(15-4-8(10)11)6(3-5)12(13)14/h1-3,8H,4H2 |
InChI Key |
DQAMFIHKUMIPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


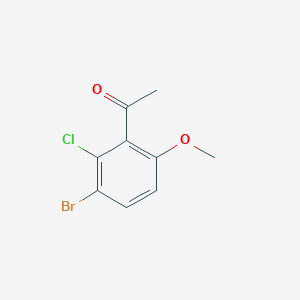
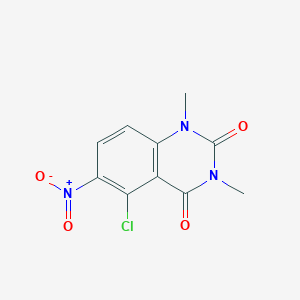
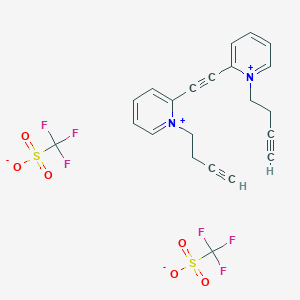
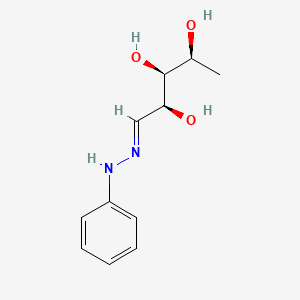
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
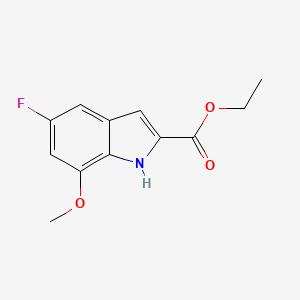
![Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-](/img/structure/B15202871.png)
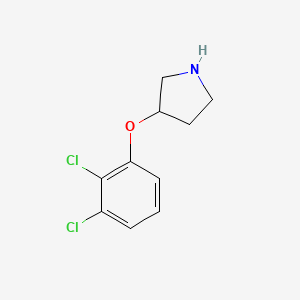

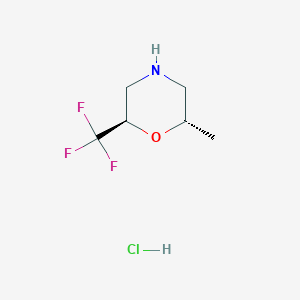
![Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15202893.png)
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
